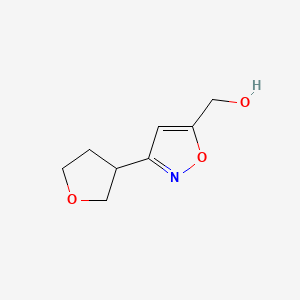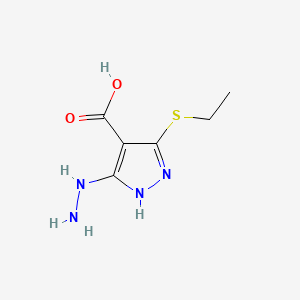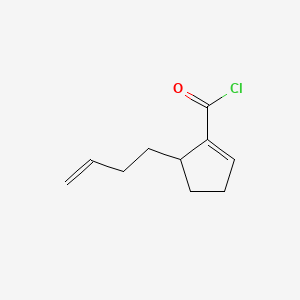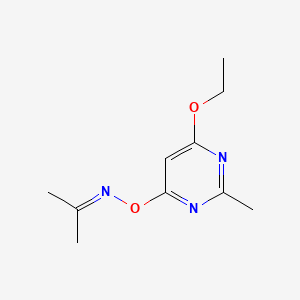
YTTRIUM ISOPROPOXIDE OXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium (III) isopropoxide is used in asymmetric catalysis applications. It acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations. It serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions and nanocomposites synthesis .
Synthesis Analysis
Yttrium isopropoxide was prepared directly by the reaction between yttrium and isopropyl alcohol using mercuric chloride and iodine as catalyst. The yield is above 83%. This method possesses the merits of easy operational approach, high product purity, high reaction rate, and high production rate . Another method involves the sol-gel technique with the use of aqueous leaf extracts of Lantana camara L .
Molecular Structure Analysis
The molecular weight of Yttrium isopropoxide oxide is 1228.66 . The Infrared Spectrum and/or Proton NMR Spectrum conforms to the structure .
Chemical Reactions Analysis
Yttrium isopropoxide, an yttrium oxide precursor, is sometimes used as a sintering aid for producing aluminum nitride ceramics . It acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations .
Physical And Chemical Properties Analysis
Yttrium isopropoxide oxide is a white to off-white powder or crystalline . Yttrium oxide is an important starting point for inorganic compounds. It is stable in air in bulk form, due to the formation of a protective oxide, Y2O3, film on its surface .
Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Yttrium isopropoxide oxide acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations . It facilitates the generation of reactive enolates through enantioselective protonation reactions, which are crucial in organic synthesis .
Nanocomposites Synthesis
This compound serves as a precursor in the synthesis of nanocomposites. Nanocomposites have diverse applications, including enhanced mechanical properties, electrical conductivity, and thermal stability .
Biomedical Imaging
Yttrium oxide, derived from yttrium isopropoxide oxide, is utilized in biomedical imaging due to its excellent thermal stability and chemical and mechanical reliability .
Materials Science
In materials science, yttrium oxide plays a significant role due to its high thermal stability, making it suitable for high-temperature applications .
Synthesis of Inorganic Compounds
It is also used in the synthesis of various inorganic compounds, contributing to advancements in materials chemistry .
Optics and Photonics
Yttrium oxide has applications in optics and photonics, where it is used for its optical properties .
Electrical Applications
Due to its electrical properties, yttrium oxide is used in various electrical applications .
Photodynamic Therapy
It has potential applications in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species to kill cancer cells or pathogens .
Mécanisme D'action
Target of Action
Yttrium Isopropoxide Oxide, with the linear formula OY5(OCH(CH3)2)13 , is a complex compound that interacts with various targets. Studies suggest that it may replace calcium in bone when introduced into the body . This suggests that the primary targets of Yttrium Isopropoxide Oxide could be calcium deposits in the liver and spleen, which are the primary targets of intravenously injected yttrium .
Mode of Action
It is known that it can interact with its targets, potentially replacing calcium in certain biological systems . It’s also used as a sintering additive in the production of high thermal conductivity polycrystalline aluminum nitride (AlN) .
Biochemical Pathways
Given its potential to replace calcium in biological systems , it may impact calcium-dependent biochemical pathways
Pharmacokinetics
It’s known that the compound is a white to off-white powder , suggesting that it could be administered in various ways. More research is needed to understand the pharmacokinetics of Yttrium Isopropoxide Oxide.
Result of Action
Studies suggest that yttrium oxide nanoparticles, which may share some properties with yttrium isopropoxide oxide, can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in certain cancer cells .
Action Environment
The action, efficacy, and stability of Yttrium Isopropoxide Oxide can be influenced by various environmental factors. For instance, the stability properties of yttrium (III) oxide particles can be modified by the simultaneous adsorption of poly (acrylic acid) and poly (ethylene glycol) . This suggests that the presence of certain substances in the environment can alter the properties and behavior of Yttrium Isopropoxide Oxide.
Safety and Hazards
Orientations Futures
Yttrium oxide (Y2O3), a widespread rare earth metal, is significant for future use due to its thermal stability and chemical and mechanical reliability. Yttrium oxide is used in biomedical images, materials science, synthesis of inorganic compounds, optics, electricity, biology applications . As we gaze into the future, the prospects of yttrium oxide appear boundless .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of yttrium isopropoxide oxide can be achieved by the reaction of yttrium isopropoxide with oxygen.", "Starting Materials": ["Yttrium isopropoxide", "Oxygen"], "Reaction": [ "Place yttrium isopropoxide in a reaction vessel", "Introduce oxygen gas into the reaction vessel", "Heat the reaction mixture to a temperature of 200-300°C", "Maintain the reaction mixture at this temperature for several hours", "Cool the reaction mixture to room temperature", "Yttrium isopropoxide oxide will precipitate out of solution", "Collect the solid product by filtration and wash with a suitable solvent" ] } | |
Numéro CAS |
118458-20-1 |
Formule moléculaire |
C39H91O14Y5 |
Poids moléculaire |
1228.672 |
Nom IUPAC |
oxygen(2-);propan-2-olate;yttrium(3+) |
InChI |
InChI=1S/13C3H7O.O.5Y/c13*1-3(2)4;;;;;;/h13*3H,1-2H3;;;;;;/q13*-1;-2;5*+3 |
Clé InChI |
PQRMCUWDUQGIIO-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[O-2].[Y+3].[Y+3].[Y+3].[Y+3].[Y+3] |
Origine du produit |
United States |
Q & A
Q1: What makes Yttrium Isopropoxide Oxide suitable for Y2O3 insulator fabrication?
A1: While the provided abstracts don't explicitly detail the suitability of Yttrium Isopropoxide Oxide, they highlight the importance of precursor selection for high-quality Y2O3 insulators []. The research focuses on sol-gel processing, where precursors significantly influence the final material properties. Further investigation into the specific advantages of Yttrium Isopropoxide Oxide, such as its reactivity, decomposition temperature, and influence on film morphology, would be needed.
Q2: How does the choice of precursor impact the electrical properties of Y2O3 insulators?
A2: The research by Kim et al. [] directly addresses this question. They compared Yttrium(III) acetate hydrate, Yttrium(III) nitrate tetrahydrate, Yttrium Isopropoxide Oxide, and Yttrium(III) tris (isopropoxide) as precursors for Y2O3 insulators. Their findings demonstrate that the precursor choice significantly affects the film's morphology, oxygen vacancy defects, and ultimately, the electrical performance. For instance, Y2O3 films derived from the acetate precursor, after UV/ozone treatment, exhibited superior qualities, including a low leakage current density (Jg) of 10−8 A/cm2 at 1 MV/cm and a stable dielectric constant []. This highlights the crucial role of precursor selection in optimizing Y2O3 insulator properties for applications like flexible electronics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)
![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)

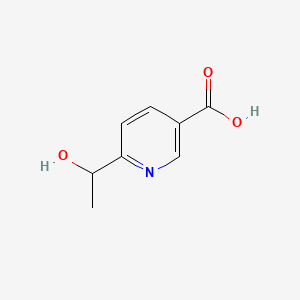

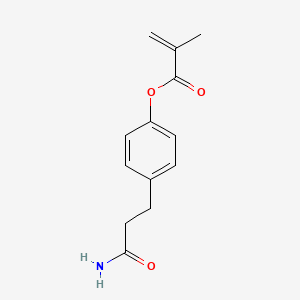
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
